molecular formula C12H8FN3O3 B3747433 3-[(3-Fluoroanilino)carbonyl]-2-pyrazinecarboxylic acid

3-[(3-Fluoroanilino)carbonyl]-2-pyrazinecarboxylic acid

Cat. No.: B3747433
M. Wt: 261.21 g/mol
InChI Key: KOTANJJWZPECLD-UHFFFAOYSA-N
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Description

3-[(3-Fluoroanilino)carbonyl]-2-pyrazinecarboxylic acid is an organic compound that features a pyrazine ring substituted with a carboxylic acid group and a fluoroanilino carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-Fluoroanilino)carbonyl]-2-pyrazinecarboxylic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes, optimizing reaction conditions to maximize yield and purity. Common industrial reagents include palladium catalysts for cross-coupling reactions and strong oxidizing agents for introducing functional groups.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic rings, using reagents like potassium permanganate.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products

    Oxidation: Formation of quinones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted anilines.

Scientific Research Applications

3-[(3-Fluoroanilino)carbonyl]-2-pyrazinecarboxylic acid has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Materials Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and other advanced materials.

    Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Mechanism of Action

The mechanism of action of 3-[(3-Fluoroanilino)carbonyl]-2-pyrazinecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoroanilino group can form hydrogen bonds and other interactions with active sites, while the pyrazine ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(4-Fluoroanilino)carbonyl]-2-pyrazinecarboxylic acid
  • 3-[(2-Fluoroanilino)carbonyl]-2-pyrazinecarboxylic acid

Uniqueness

3-[(3-Fluoroanilino)carbonyl]-2-pyrazinecarboxylic acid is unique due to the position of the fluoroanilino group, which can significantly influence its electronic properties and reactivity compared to its isomers. This positional difference can lead to variations in biological activity and material properties, making it a distinct compound of interest in research and industrial applications.

Properties

IUPAC Name

3-[(3-fluorophenyl)carbamoyl]pyrazine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8FN3O3/c13-7-2-1-3-8(6-7)16-11(17)9-10(12(18)19)15-5-4-14-9/h1-6H,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOTANJJWZPECLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)NC(=O)C2=NC=CN=C2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8FN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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